6-Bromo-4-iodoisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

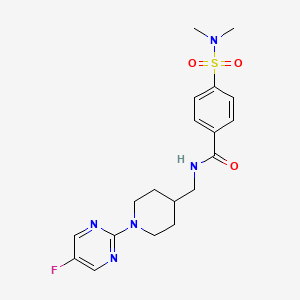

6-Bromo-4-iodoisoquinoline is a chemical compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 . It is an important intermediate for the synthesis of many biologically active compounds .

Synthesis Analysis

6-Bromo-4-iodoisoquinoline can be synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through five steps including cyclization reaction and substitution reaction .Molecular Structure Analysis

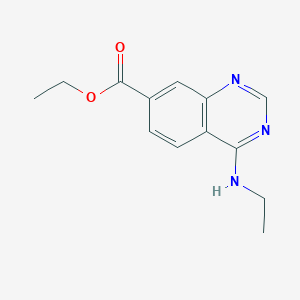

The molecular structure of 6-Bromo-4-iodoisoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H and the InChI key is HUJDTCMXQLMRBM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Bromo-4-iodoisoquinoline is a solid at room temperature . It has a molecular weight of 333.95 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

6-Bromo-4-iodoisoquinoline is an essential intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of tyrosine kinase inhibitors, showcasing steep structure-activity relationships that highlight the compound's significance in medicinal chemistry (Bridges et al., 1996). Additionally, its role in the preparation of analogs with high binding affinity to the epidermal growth factor receptor (EGFR) underscores its utility in targeting specific pathways in cancer therapy (Rewcastle et al., 1996).

Chemical Synthesis and Ligand Development

The compound serves as a starting material in the Friedländer synthesis of quinoline derivatives, facilitating the development of bidentate and tridentate ligands. This application is pivotal in creating novel chelating agents for various purposes, including materials science and catalysis (Hu et al., 2003).

Fluorescent Dyes and Imaging

6-Bromo-4-iodoisoquinoline has been instrumental in the synthesis of new fluorescent quinolinium dyes. These dyes, characterized by their solubility and fluorescence properties across a broad pH range, have found applications in particle sizing and bioimaging, demonstrating the versatility of 6-Bromo-4-iodoisoquinoline in contributing to advanced imaging techniques (Geddes et al., 2000).

Antibacterial and Cytotoxic Applications

Further extending its utility, derivatives of 6-Bromo-4-iodoisoquinoline have shown significant antibacterial activities against resistant strains such as ESBL producing Escherichia coli and MRSA. This indicates its potential in addressing challenges in antimicrobial resistance and the development of new therapeutic agents (Arshad et al., 2022). Additionally, its analogs have been evaluated for cytotoxic activity against various cancer cell lines, highlighting its role in the discovery of new anticancer drugs (Delgado et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-4-iodoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDTCMXQLMRBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide](/img/structure/B2648130.png)

![3-methyl-5-((3-(quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648132.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2648138.png)

![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2648139.png)

![1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2648140.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2648142.png)

![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2648147.png)